molecular formula C15H13N3O2S2 B2541128 N-(3-(methylthio)phenyl)-2-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1286725-09-4

N-(3-(methylthio)phenyl)-2-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B2541128
CAS RN: 1286725-09-4
M. Wt: 331.41
InChI Key: NXXYELBSEIEEAD-UHFFFAOYSA-N
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Description

The compound "N-(3-(methylthio)phenyl)-2-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide" is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has garnered interest due to its potential biological activities. While the specific compound is not directly studied in the provided papers, related compounds with similar structural features have been synthesized and evaluated for various properties and activities, including anticancer potential .

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives typically involves the reaction of appropriate precursors such as hydrazides with carbon disulfide or mercapto derivatives . For instance, the synthesis of N-phenyl-2-({5-[(2-(phenoxymethyl)-benzimidazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio) acetamide was achieved by reacting a thiol-1,3,4-oxadiazole with N-phenyl-2-chloro-acetamide . Similarly, the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides involved the reaction of 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with mercapto derivatives .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques such as FT-IR, UV-Vis, NMR, and X-ray diffraction . For example, a compound with a thiazol moiety was characterized and found to crystallize in the monoclinic space group with specific unit cell dimensions . The intermolecular contacts and the nature of these interactions were further analyzed using Hirshfeld surface analysis .

Chemical Reactions Analysis

The reactivity of these compounds can be inferred from their interaction with DNA bases, where some act as electron acceptors while others as electron donors . The electrophilic or nucleophilic nature of these molecules can be determined through computational methods such as density functional theory (DFT), which provides insights into their chemical activity descriptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of related 1,3,4-oxadiazole derivatives have been studied, including their thermodynamic properties at different temperatures . The stability of the molecules, which arises from hyperconjugative interactions and charge delocalization, has been analyzed using natural bond orbital (NBO) analysis . Additionally, the anticancer activities of these compounds have been investigated, with some showing selective cytotoxicity against certain cancer cell lines .

Scientific Research Applications

Synthesis and Characterization

  • A novel synthetic approach for derivatives of 1,3,4-oxadiazole has been explored, focusing on their structural determination through NMR and other spectroscopic techniques. These compounds show promise due to their diverse pharmacological activities, hinting at a broad utility spectrum in medicinal chemistry (Li Ying-jun, 2012).

Anticancer Activity

  • New N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were synthesized and exhibited significant anticancer activity against human lung adenocarcinoma cells, suggesting a potential route for the development of new anticancer agents (A. Evren et al., 2019).

Antimicrobial and Hemolytic Activity

  • A series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides were synthesized and showed active antimicrobial properties against selected microbial species. This research opens up new avenues for the development of antimicrobial agents with reduced cytotoxicity (Samreen Gul et al., 2017).

Anti-inflammatory Activity

  • The study on substituted 1,3,4-oxadiazoles highlights their potential anti-inflammatory activities, suggesting their applicability in designing new anti-inflammatory drugs. This underscores the significance of 1,3,4-oxadiazole derivatives in developing therapeutic agents for inflammation-related disorders (L. Nargund et al., 1994).

Antibacterial Agents

  • Derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide were synthesized and exhibited significant antibacterial activity, indicating the potential of these compounds as antibacterial agents (K. Ramalingam et al., 2019).

Computational and Pharmacological Evaluation

  • A study focused on the computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives, assessing their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, suggesting a multifaceted application in drug development (M. Faheem, 2018).

Antisalmonella Typhi Activity

  • New 2-amino-1,3,4-oxadiazole derivatives were synthesized and evaluated for their antibacterial activity against Salmonella typhi. This research underlines the potential of these derivatives in treating bacterial infections (E. Salama, 2020).

properties

IUPAC Name

N-(3-methylsulfanylphenyl)-2-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S2/c1-21-12-4-2-3-11(7-12)16-13(19)8-14-17-18-15(20-14)10-5-6-22-9-10/h2-7,9H,8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXYELBSEIEEAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CC2=NN=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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